1-oxo-1H-isochromene-3-carbaldehyde
Description
1-Oxo-1H-2-benzopyran-3-carboxaldehyde is a natural product found in Artemisia dracunculus and Artemisia campestris with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-oxoisochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVSADYXQWYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283631 | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34328-51-3 | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34328-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxidanylideneisochromene-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-OXIDANYLIDENEISOCHROMENE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957F4KY3G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
| Record name | 1-Oxo-1H-2-benzopyran-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
The Prominence of the Isochromene Isocoumarin Skeleton in Chemical Research
The isochromene framework, and more specifically its 1-oxo derivative known as isocoumarin (B1212949), is a recurring motif in a vast array of natural products and biologically active molecules. researchgate.netresearchgate.net Isocoumarins are a class of lactones—cyclic esters—that are isomers of coumarins, distinguished by the inverted orientation of the lactone ring. iastate.edu This structural feature is central to their diverse pharmacological properties.
The significance of the isocoumarin skeleton is underscored by its presence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic effects. researchgate.netontosight.ai This broad range of activities has made the isocoumarin scaffold a privileged structure in medicinal chemistry and drug discovery. ontosight.ai Furthermore, isocoumarins serve as crucial synthetic intermediates, providing a gateway to other important classes of heterocyclic compounds such as isochromenes, isoquinolines, and isocarbostyrils. researchgate.netiastate.edu The inherent reactivity of the isocoumarin ring system allows for various chemical transformations, making it a valuable tool for synthetic chemists.
Deciphering the Structure and Nomenclature of 1 Oxo 1h Isochromene 3 Carbaldehyde
The systematic name, 1-oxo-1H-isochromene-3-carbaldehyde, precisely describes the molecular architecture of the compound. "1-oxo" indicates the presence of a ketone group at the first position of the isochromene ring system. "1H-isochromene" defines the core heterocyclic structure, which is a bicyclic system consisting of a benzene (B151609) ring fused to a pyran ring, with the "1H" specifying the position of the saturated carbon atom. rsc.org Finally, "-3-carbaldehyde" denotes an aldehyde functional group attached to the third carbon of the isochromene ring. The parent compound, 1H-isochromene, is a known entity in chemical literature. rsc.org
The structure of this compound is characterized by the planar, aromatic benzene ring fused to the lactone ring, which imparts a degree of rigidity to the molecule. The aldehyde group at the C-3 position is a key reactive site, amenable to a wide range of chemical transformations. The synthesis of related structures, such as 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes, has been achieved through methods like the intermolecular cyclization of enaminoketones derived from 2'-carboxamidodeoxybenzoins. researchgate.net
Below is a table summarizing the key structural features and identifiers for the parent isochromene and a related derivative.
| Compound Name | Molecular Formula | Key Functional Groups |
| 1H-Isochromene | C9H8O | Benzene ring, Pyran ring |
| 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid | C11H5F3O4 | Isocoumarin (B1212949) core, Carboxylic acid, Trifluoromethyl group |
Research Directions for 1 Oxo 1h Isochromene 3 Carbaldehyde As a Synthetic Cornerstone
Classical Approaches to the Isochromene-1-one Framework
Classical methods for synthesizing the isocoumarin (1H-isochromen-1-one) framework have laid the groundwork for more advanced strategies. These traditional approaches often involve the intramolecular cyclization of appropriately substituted benzoic acid derivatives. Key classical strategies include:
Intramolecular cyclization of 2-alkenylbenzoic acids or o-alkynylbenzoates : This is a fundamental approach where a benzoic acid derivative containing an alkenyl or alkynyl group at the ortho position undergoes cyclization to form the lactone ring. nih.govunimi.itnih.govacs.org
Oxidation of isochromans : The isocoumarin skeleton can be obtained by the oxidation of the corresponding saturated isochroman (B46142) ring system. nih.gov
Metal-catalyzed cross-coupling and cyclization : This involves the reaction of 1,2-difunctionalized arenes with alkynes or carbon monoxide, facilitated by a metal catalyst, to construct the isocoumarin ring. nih.gov
These methods, while foundational, sometimes require harsh reaction conditions or the use of stoichiometric reagents. nih.gov
Modern and Green Chemistry Strategies for this compound Synthesis
In recent years, there has been a shift towards more efficient and environmentally benign synthetic methods. For the synthesis of 3-substituted isocoumarins, including the 3-carbaldehyde derivative, modern and green chemistry approaches are of particular interest.
One notable green chemistry approach involves the use of crude plant extracts. For instance, the synthesis of artemisinin (B1665778), a complex natural product, has been achieved from crude extracts of Artemisia annua. mpg.de This process utilizes dihydroartemisinic acid present in the extract, along with chlorophyll (B73375) as a natural photosensitizer, to carry out the synthesis in a continuous flow system with oxygen, acid, and light. mpg.de While not a direct synthesis of this compound, this illustrates the potential of using natural resources and green catalysts for complex molecule synthesis.
A modular synthesis of 3-substituted isocoumarins has been developed using a silver-catalyzed aerobic oxidation and 6-endo heterocyclization of ortho-alkynylbenzaldehydes. rsc.org This method is advantageous as it uses atmospheric oxygen as both the terminal oxidant and the source of the endocyclic oxygen atom, representing an atom-economical approach. rsc.orgrsc.org
Another modern approach for preparing 3-formylcoumarins (a related class of compounds) involves the reduction of 3-cyanocoumarins using Raney nickel in formic acid. d-nb.inforesearchgate.net This method provides high yields and avoids the use of toxic reagents like osmium tetroxide, which has been used in other routes. d-nb.inforesearchgate.net
Transition Metal-Catalyzed Routes (e.g., Ag, Pd, Rh, Au) for Isochromene-3-carbaldehyde
Transition metal catalysis has revolutionized the synthesis of isocoumarins, offering high efficiency, selectivity, and functional group tolerance. rsc.org Various metals have been employed to catalyze the formation of the isocoumarin scaffold.
Silver (Ag)-Catalyzed Synthesis: Silver catalysts have been effectively used for the synthesis of 3-substituted isocoumarins. A silver-catalyzed aerobic oxidation/6-endo heterocyclization of ortho-alkynylbenzaldehydes provides a modular route to these compounds. rsc.orgrsc.orgresearchgate.net Silver triflate, in combination with p-toluenesulfonic acid, has also been shown to catalyze the synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates with high regioselectivity and yields. unimi.it
Palladium (Pd)-Catalyzed Synthesis: Palladium catalysis is widely used for C-C bond formation and has been extensively applied to isocoumarin synthesis. nih.gov
Sonogashira Coupling: The palladium and copper-catalyzed Sonogashira cross-coupling of methyl 2-(2',2'-dibromovinyl)benzoate with terminal alkynes provides access to 3-alkynyl isocoumarins. mdpi.com The Sonogashira reaction, in general, is a robust method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org
Carbonylation: Palladium-catalyzed carbonylation of α-(o-haloaryl)-substituted ketones offers an efficient route to isocoumarins, even at balloon pressure of carbon monoxide. rsc.org
Isocyanide Insertion: A novel palladium(0)-catalyzed strategy involves the cyclization of appropriate substrates with tert-butyl isocyanide, followed by acid hydrolysis, to yield isocoumarins. organic-chemistry.orgnih.govacs.org
Wacker-type Cyclization: The Wacker oxidation, a palladium-catalyzed process, has been utilized in the synthesis of complex natural products containing the isocoumarin moiety. researchgate.netnih.govresearchgate.netillinois.eduscite.ai
Rhodium (Rh)-Catalyzed Synthesis: Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions to form isocoumarins.
Rhodium(III)-catalyzed C–H activation/annulation of enaminones with iodonium ylides provides a convenient synthesis of isocoumarins in good yields. nih.gov
The direct oxidative coupling of benzoic acids with internal alkynes using a rhodium/copper catalyst system under air also affords isocoumarins. acs.org
An electron-deficient CpERh complex can catalyze the synthesis of 3,4-unsubstituted isocoumarins from benzoic acids and vinylene carbonate without the need for external oxidants. acs.orgorganic-chemistry.org
Gold (Au)-Catalyzed Synthesis: Gold catalysts, known for their carbophilicity, are effective in catalyzing the cyclization of alkynes. unipd.it
A highly regioselective gold(I)-catalyzed 6-endo-dig cyclization of 2,2-dimethyl-5-(alkynyl)-4H-benzo[d] nih.govacs.orgdioxin-4-ones has been developed for the synthesis of 8-hydroxy-3-substituted isocoumarins. acs.orgacs.orgnih.gov This method is scalable and tolerates various protecting groups. acs.orgacs.org
Gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes provides an efficient route to 1H-isochromenes, which can be further oxidized to isocoumarins. organic-chemistry.orgorganic-chemistry.org
Table 1: Overview of Transition Metal-Catalyzed Routes to Isochromenes
| Metal Catalyst | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Silver (Ag) | ortho-Alkynylbenzaldehydes | Aerobic oxidation/6-endo heterocyclization | rsc.org, rsc.org |
| Palladium (Pd) | α-(o-Haloaryl)-substituted ketones | Carbonylation | rsc.org |
| Rhodium (Rh) | Enaminones and iodonium ylides | C–H activation/annulation | nih.gov |
| Gold (Au) | 2,2-Dimethyl-5-(alkynyl)-4H-benzo[d] nih.govacs.orgdioxin-4-ones | 6-endo-dig cyclization | acs.org, acs.org |
Chemo- and Regioselective Synthesis of the this compound Moiety
Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound.
A silver-catalyzed aerobic oxidation/6-endo heterocyclization of ortho-alkynylbenzaldehydes demonstrates high regioselectivity, exclusively yielding the 3-substituted isocoumarins through a 6-endo cyclization pathway. rsc.orgrsc.org The reaction is proposed to proceed via a free-radical mechanism. rsc.orgrsc.org
Gold-catalyzed reactions also exhibit excellent regioselectivity. The gold(I)-catalyzed cyclization of 2,2-dimethyl-5-(alkynyl)-4H-benzo[d] nih.govacs.orgdioxin-4-ones proceeds via a highly regioselective 6-endo-dig cyclization to give 8-hydroxy-3-substituted isocoumarins. acs.orgacs.org
In the synthesis of 1H-isochromenes from 2-(1-alkynyl)benzylic alcohols, the regiochemical outcome (5-exo-dig vs. 6-endo-dig cyclization) is highly dependent on the substitution pattern of the starting material. nih.gov Tertiary alcohols favor the 5-exo-dig pathway, while primary and secondary alcohols preferentially undergo 6-endo-dig cyclization to form the isochromene ring. nih.gov
Total Synthesis and Semisynthesis of Natural Products Incorporating this compound (or its carboxylic acid derivative)
The isocoumarin framework is a core structure in numerous biologically active natural products. scispace.com The synthetic methodologies developed for isocoumarins have been applied to the total synthesis and semisynthesis of these important molecules.
A notable example is the application of a gold(I)-catalyzed cyclization in the first total synthesis of exserolide F, a natural product containing an 8-hydroxy-3-substituted isocoumarin moiety. acs.orgacs.org
The semisynthesis of artemisinin, a potent antimalarial drug, from artemisinic acid is a landmark achievement. rsc.org A key intermediate in some synthetic routes is dihydroartemisinic aldehyde, which can be produced from an oxygenated farnesyl diphosphate (B83284) analogue using amorphadiene (B190566) synthase. nih.gov This aldehyde undergoes further chemical steps to yield artemisinin. nih.gov While not an isocoumarin, the synthesis of this complex aldehyde-containing natural product highlights the importance of aldehyde intermediates in the synthesis of bioactive compounds. The conversion of artemisinin to its derivatives, such as artesunate (B1665782) and artemether, often involves the reduction of artemisinin to dihydroartemisinin. researchgate.netresearchgate.net
Reactions at the Aldehyde Functionality: Condensation, Oxidation, and Reduction
The aldehyde group at the C-3 position is a primary site for a variety of chemical modifications, including condensation, oxidation, and reduction reactions.
Condensation Reactions: The aldehyde functionality readily undergoes condensation with various carbon and nitrogen nucleophiles. It reacts with active methylene (B1212753) compounds in Knoevenagel-type condensations. researchgate.netorganic-chemistry.org For instance, condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a weak base, would lead to the formation of new C-C bonds and extended conjugated systems.
The aldehyde also reacts with nitrogen-based nucleophiles. With primary amines, it forms Schiff bases or imines, while reactions with hydrazines, substituted hydrazines, and semicarbazides yield the corresponding hydrazones and semicarbazones. researchgate.net These reactions are fundamental in building more complex heterocyclic structures.
Table 1: Examples of Condensation Reactions at the Aldehyde Group
| Reactant | Reagent Type | Product Type |
|---|---|---|
| Active Methylene Compounds (e.g., Malononitrile) | C-Nucleophile | Substituted Alkene |
| Primary Amines | N-Nucleophile | Schiff Base (Imine) |
| Hydrazine (B178648) Hydrate | N-Nucleophile | Hydrazone |
Oxidation: The aldehyde group can be chemoselectively oxidized to the corresponding carboxylic acid, yielding 1-oxo-1H-isochromene-3-carboxylic acid. chemscene.com This transformation can be achieved using a variety of oxidizing agents. Mild reagents are preferred to avoid unwanted reactions with the isochromene ring. Common methods for oxidizing aldehydes to carboxylic acids include using reagents like potassium dichromate(VI) in acidic conditions or Oxone. organic-chemistry.orglibretexts.org The resulting carboxylic acid is a valuable intermediate for further derivatization, such as ester or amide formation.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 3-(hydroxymethyl)-1H-isochromen-1-one. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its mildness and selectivity for aldehydes and ketones over esters (lactones). libretexts.orgyoutube.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the lactone carbonyl group. libretexts.orgyoutube.com The gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes using a Hantzsch ester as the hydride source also provides a pathway to related 1H-isochromene structures. organic-chemistry.orgorganic-chemistry.org
Cycloaddition and Annulation Reactions Involving the Isochromene-3-carbaldehyde Core
The conjugated π-system of the isochromene ring allows it to participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic molecules. mdpi.com
Diels-Alder Reactions: The diene portion of the pyrone ring can react with dienophiles in a Diels-Alder reaction. youtube.commasterorganicchemistry.com When the aldehyde group itself acts as the dienophile in an intramolecular or intermolecular fashion, it is termed an oxo-Diels-Alder reaction, leading to the formation of dihydropyran rings. wikipedia.org Such reactions, particularly intramolecular variants, are highly effective for creating bicyclic and tricyclic systems. masterorganicchemistry.comnih.gov
1,3-Dipolar Cycloadditions: The double bond of the pyrone ring can act as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles like azides, nitrile oxides, or nitrones. wikipedia.orgyoutube.comslideshare.netyoutube.com This reaction provides a direct route to five-membered heterocyclic rings fused to the isochromene framework. nih.gov For example, reaction with an azide (B81097) would yield a triazole derivative.
Annulation reactions, which involve the formation of a new ring onto the existing core, can also be envisioned. These often proceed through a sequence of reactions, such as a condensation followed by an intramolecular cyclization, to build fused heterocyclic systems.
Rearrangement Reactions and Tautomerism of the Isochromene System
Rearrangement reactions can lead to significant alterations of the isochromene skeleton, providing access to isomeric structures. While specific rearrangements for this compound are not widely documented, related chromone (B188151) systems are known to undergo rearrangements. For instance, treatment of certain chromone derivatives with nucleophiles can induce ring-opening followed by recyclization to form new heterocyclic systems. arabjchem.org
Tautomerism in this system is not prominent. The primary structure, 1-oxo-1H-isochromen-1-one, is stabilized by the aromaticity of the fused benzene (B151609) ring and the conjugation within the lactone. While a potential enol tautomer could be drawn by deprotonation at the C-4 position, the disruption of the conjugated system makes it energetically unfavorable.
Heterocyclic Transformations and Ring-Opening Reactions
The isochromene ring is susceptible to nucleophilic attack, which can lead to either ring-opening or transformation into a different heterocyclic system.
A key transformation is the conversion of the isocoumarin skeleton into an isoquinolone. The reaction of 3-aryl-1H-isochromene-4-carbaldehydes with ammonia (B1221849) in alcohol has been shown to produce 4-aroylisoquinolin-1(2H)-ones in high yields. researchgate.net A similar reaction pathway is plausible for this compound, where a nitrogen nucleophile, like ammonia or a primary amine, would attack the lactone carbonyl, leading to ring opening and subsequent recyclization to form a substituted isoquinolin-1(2H)-one. This provides a valuable route from an oxygen heterocycle to a nitrogen heterocycle. researchgate.netmdpi.comorganic-chemistry.orgnih.govrsc.org
Furthermore, strong nucleophiles can induce the opening of the pyrone ring. An efficient method for preparing amides of deoxybenzoin-2'-carboxylic acids involves the ring opening of 3-arylisocoumarins using cyclic secondary amines. researchgate.net This demonstrates the electrophilicity of the lactone carbonyl and its susceptibility to cleavage.
Computational Insights into Reaction Pathways and Mechanisms
Density Functional Theory (DFT) calculations are powerful tools for elucidating the mechanisms, reactivity, and electronic properties of complex organic molecules. mdpi.comnih.govrsc.org For this compound, computational studies can provide valuable insights into its reaction pathways.
DFT studies can be used to model the transition states of cycloaddition reactions, helping to predict the stereoselectivity and regioselectivity of Diels-Alder and 1,3-dipolar cycloadditions. nih.gov The energy barriers for different reaction pathways can be calculated to determine the most likely product. For instance, in the transformation of isochromenes to isoquinolones, DFT could model the initial nucleophilic attack, the ring-opened intermediate, and the final cyclization step, clarifying the reaction mechanism.
Furthermore, calculations of frontier molecular orbitals (HOMO-LUMO) can explain the reactivity patterns of the molecule. mdpi.com The analysis of molecular electrostatic potential maps can identify the most electrophilic and nucleophilic sites, corroborating the experimental observations of reactivity at the aldehyde and lactone carbonyls.
Functionalization at the Aldehyde Group to Carboxylic Acid and Other Derivatives
The aldehyde functional group at the C-3 position of the this compound scaffold is a key site for chemical modification. One of the most common transformations is its oxidation to a carboxylic acid. pressbooks.puborganic-chemistry.org This conversion is typically achieved using various oxidizing agents. organic-chemistry.orglibretexts.org For instance, potassium dichromate(VI) in the presence of dilute sulfuric acid is a classic reagent for oxidizing aldehydes to carboxylic acids. libretexts.org The general reaction involves the conversion of the aldehyde group (-CHO) to a carboxyl group (-COOH). pressbooks.pub
Beyond simple oxidation, the aldehyde can be transformed into a variety of other functional groups. For example, it can undergo reactions typical of aldehydes, such as the formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine derivatives, respectively. These reactions expand the chemical diversity of the scaffold, introducing nitrogen-containing functionalities.
The resulting 1-oxo-1H-isochromene-3-carboxylic acid and its derivatives are valuable intermediates for further synthesis. The carboxylic acid can be converted to esters, amides, and acid chlorides, providing a wide array of functional handles for the development of new compounds. pressbooks.pub
Table 1: Examples of Functionalization Reactions at the Aldehyde Group This is an interactive table, you can sort and filter the data.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium dichromate(VI), H₂SO₄ | 1-oxo-1H-isochromene-3-carboxylic acid | Oxidation |
| This compound | Primary amine (R-NH₂) | N-substituted imine derivative | Condensation |
| This compound | Hydroxylamine (NH₂OH) | Oxime derivative | Condensation |
| This compound | Hydrazine (N₂H₄) | Hydrazone derivative | Condensation |
| 1-oxo-1H-isochromene-3-carboxylic acid | Alcohol (R-OH), Acid catalyst | Ester derivative | Esterification |
| 1-oxo-1H-isochromene-3-carboxylic acid | Amine (R₂NH) | Amide derivative | Amidation |
Substitution and Modification on the Isochromene Ring System
The isochromene ring system itself provides opportunities for structural modification through substitution reactions. The reactivity of the ring is influenced by the existing oxo and carbaldehyde groups. Electrophilic substitution reactions can potentially introduce various substituents onto the benzene portion of the isochromene core. The positions of substitution will be directed by the electronic nature of the heterocyclic ring.
Furthermore, modifications can be achieved by starting with substituted precursors. For example, using substituted homophthalic acids in the synthesis can lead to isochromene derivatives with substituents on the aromatic ring. researchgate.net The nature and position of these substituents can significantly influence the properties of the resulting compounds.
Research has shown that various functional groups, including halogens, ethers, and alkyl or aryl groups, can be incorporated into the isochromene framework. organic-chemistry.org For instance, gold-catalyzed reactions of ortho-alkynylaryl aldehydes with various functional groups have been shown to be compatible with the formation of the 1H-isochromene ring. organic-chemistry.org Additionally, nucleophilic substitution reactions on appropriately activated isochromene derivatives can provide another route to functionalization. clockss.org
Synthesis of Polycyclic and Fused Heterocyclic Systems Utilizing the this compound Framework
The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The inherent reactivity of the aldehyde and the isochromene ring allows for a variety of annulation and cycloaddition reactions.
For instance, the aldehyde group can participate in condensation reactions with active methylene compounds, followed by intramolecular cyclization to form new fused rings. The isochromene ring can also act as a diene in Diels-Alder reactions, leading to the formation of polycyclic structures. pku.edu.cn The inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with aldehydes and ketones has been reported, suggesting a potential pathway for creating highly functionalized pyrimidine-fused systems. pku.edu.cn
Furthermore, the reaction of 3-aryl-1H-isochromene-4-carbaldehydes with ammonia has been shown to produce 4-aroylisoquinolin-1(2H)-ones, demonstrating a ring transformation that leads to a different heterocyclic system. researchgate.net The synthesis of various fused heterocyclic systems often involves multi-step sequences, where the initial isochromene derivative is further elaborated to construct the desired polycyclic architecture. researchgate.netnuph.edu.ua
Table 2: Examples of Fused Heterocyclic Systems from Isochromene Derivatives This is an interactive table, you can sort and filter the data.
| Isochromene Derivative | Reaction Partner(s) | Fused System | Reaction Type |
|---|---|---|---|
| 3-Aryl-1H-isochromene-4-carbaldehyde | Ammonia | 4-Aroylisoquinolin-1(2H)-one | Ring Transformation |
| This compound | Electron-deficient 1,3,5-triazine | Pyrimidine-fused isochromene | Inverse Electron Demand Diels-Alder |
| This compound | Active methylene compound | Fused carbocyclic or heterocyclic ring | Condensation/Cyclization |
Generation of Analog Libraries and Structure-Property Relationships (non-clinical)
The systematic derivatization of the this compound scaffold allows for the generation of analog libraries. These libraries, containing a diverse set of compounds with variations at the aldehyde group and on the isochromene ring, are invaluable for studying structure-property relationships (SPRs) in a non-clinical context.
These SPR studies are fundamental in materials science and other non-clinical fields where the tuning of molecular properties is essential. For instance, understanding how structural changes affect properties like fluorescence or electrochemical behavior can guide the design of new materials with specific applications. The generation and analysis of such libraries provide a rational basis for the development of novel compounds with desired non-clinical properties.
Advanced Spectroscopic and Structural Characterization of 1 Oxo 1h Isochromene 3 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (¹H, ¹³C, DEPT-135 NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-oxo-1H-isochromene-3-carbaldehyde, ¹H and ¹³C NMR spectroscopy, along with Distortionless Enhancement by Polarization Transfer (DEPT-135), would provide a complete picture of the proton and carbon framework.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.0-10.0 ppm. The vinyl proton on the isochromene ring would also resonate as a singlet, likely in the region of δ 7.0-8.0 ppm. The aromatic protons on the fused benzene (B151609) ring would exhibit characteristic multiplets in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone would be observed in the highly deshielded region of δ 160-170 ppm, while the aldehydic carbonyl carbon would also be in a similar downfield region. The quaternary carbons of the fused ring system and the vinyl carbons would appear in the aromatic/olefinic region (δ 100-150 ppm).
A DEPT-135 experiment would be crucial for differentiating between CH, CH₂, and CH₃ groups. In the case of this compound, the DEPT-135 spectrum would show positive signals for the CH groups (aromatic and vinyl protons) and the aldehydic CH, while quaternary carbons would be absent. This information, combined with the ¹H and ¹³C NMR data, allows for the unambiguous assignment of all proton and carbon signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.0 - 10.0 | s |
| Vinylic H | 7.0 - 8.0 | s |
| Aromatic H | 7.0 - 8.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (lactone) | 160 - 170 |
| C=O (aldehyde) | 180 - 190 |
| Aromatic/Vinylic C | 100 - 150 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide critical data.
A low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern would be indicative of the compound's structure. Expected fragmentation pathways for this compound would likely involve the loss of carbon monoxide (CO) from the lactone and/or the aldehyde group, as well as cleavages of the heterocyclic ring. The loss of the formyl radical (CHO) is also a probable fragmentation pathway for aldehydes. libretexts.org
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with high accuracy. This allows for the determination of the elemental composition of each ion, further confirming the molecular formula of the parent compound and its fragments.
A search of the SpectraBase database revealed a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for a compound identified as "1H-Isochromene-3-carbaldehyde". While the exact structure corresponding to this entry is not definitively confirmed to be the 1-oxo derivative, the fragmentation pattern can be analyzed to propose likely fragmentation pathways for the target molecule.
Table 3: Potential Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-CHO]⁺ | Loss of formyl radical |
| [M-2CO]⁺ | Loss of two carbon monoxide molecules |
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for the parent compound this compound was not found in the searched literature, a study on indenylidene-derived 1H-isochromene-4-carbaldehydes included crystallographic data for a derivative. rsc.org This data confirms the planar nature of the isochromene core and provides a basis for understanding the solid-state packing of this class of compounds. The molecules in the crystal lattice are often stabilized by intermolecular interactions such as π-π stacking and hydrogen bonding.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the lactone and the α,β-unsaturated aldehyde. The lactone carbonyl stretch typically appears in the range of 1740-1780 cm⁻¹, while the aldehydic carbonyl stretch, being part of a conjugated system, would be observed at a slightly lower frequency, around 1680-1700 cm⁻¹. The C=C stretching vibration of the vinyl group would be visible in the 1620-1680 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman spectroscopy would provide complementary information. The carbonyl stretching vibrations are also observable in the Raman spectrum, and due to the high polarizability of the aromatic and vinyl C=C bonds, their stretching vibrations are expected to give strong Raman signals.
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the benzene ring, the vinyl ether, and the carbonyl groups, is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions.
Given that this compound is achiral, it would not exhibit chiroptical properties such as circular dichroism (CD). However, the introduction of a chiral center, for example, through substitution at the 4-position, would result in a chiral derivative that could be studied using CD spectroscopy to determine its absolute configuration.
Integration of Spectroscopic Data with Computational Methods
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to complement experimental spectroscopic data. By calculating the optimized geometry, NMR chemical shifts, vibrational frequencies, and electronic absorption spectra of this compound, a direct comparison with experimental data can be made. This integration allows for a more detailed and accurate assignment of the observed spectroscopic features.
For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the definitive assignment of complex spectral patterns. Similarly, calculated vibrational frequencies can help in assigning the various bands in the FTIR and Raman spectra to specific vibrational modes of the molecule. Theoretical calculations of the UV-Vis spectrum can assist in understanding the nature of the electronic transitions responsible for the observed absorption bands. While no specific computational studies on this compound were found, such studies on related heterocyclic systems have proven to be highly valuable in their structural characterization.
Applications of 1 Oxo 1h Isochromene 3 Carbaldehyde in Diverse Scientific Domains
Role as a Versatile Building Block in Organic Synthesis
The structure of 1-oxo-1H-isochromene-3-carbaldehyde is primed for a variety of chemical transformations, making it an excellent starting material or intermediate in organic synthesis. The aldehyde functional group serves as a handle for countless reactions, including condensations, oxidations, reductions, and additions, while the isochromene core can be modified or used to construct more complex heterocyclic systems.
Researchers have effectively utilized derivatives like 3-aryl-1H-isochromene-4-carbaldehydes as precursors for other functionalized heterocycles. For instance, these compounds can be transformed into 4-aroylisoquinolin-1(2H)-ones when reacted with ammonia (B1221849), demonstrating a ring transformation where a nitrogen atom replaces the oxygen in the pyranone ring. nasu-periodicals.org.ua This conversion is significant as isoquinolones are a critical scaffold in medicinal chemistry. Similarly, boiling isocoumarin-4-carbaldehydes in methanol (B129727) with hydrochloric acid can yield 4-aroylisocoumarins. researchgate.net
The synthesis of various heterocyclic compounds often relies on precursors that can be readily converted into the isochromene scaffold. Aryl alkynyl aldehydes are common starting materials that, through cyclization reactions, form the isochromene ring system. nih.gov Once formed, the aldehyde group on the isochromene ring can participate in further reactions. For example, it can be involved in multi-component reactions to build intricate molecular architectures like 3-aminoimidazo[1,2-a]pyridines. nih.gov
The versatility of this building block is further highlighted by its use in domino reactions. Gold-catalyzed processes starting from ortho-alkynylbenzaldehydes can produce functionalized 1H-isochromenes through a domino cycloisomerization/reduction sequence. organic-chemistry.orgresearchgate.net These synthesized isochromenes are themselves valuable intermediates for further functionalization. organic-chemistry.org
Table 1: Synthetic Transformations of Isochromene-3-carbaldehyde Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Aryl-1H-isochromene-4-carbaldehydes | Ammonia in methanol or ethanol (B145695) | 4-Aroylisoquinolin-1(2H)-ones | nasu-periodicals.org.ua |
| Isocoumarin-4-carbaldehydes | Methanol, Hydrochloric Acid | 4-Aroylisocoumarins | researchgate.net |
| ortho-Alkynylbenzaldehydes | [AuCl2(Pic)] catalyst, Hantzsch ester | Functionalized 1H-Isochromenes | organic-chemistry.orgresearchgate.net |
| Aryl alkynyl aldehydes, 2-aminopyridines, isonitriles | I2 | 3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo[1,2-a]pyridines | nih.gov |
Potential in Materials Science: Precursors for Advanced Organic Materials and Polymers
While specific studies focusing solely on this compound for materials science are not extensively documented, its chemical structure suggests significant potential. The conjugated system of the isochromene ring, combined with the reactive aldehyde group, makes it a candidate precursor for advanced organic materials and polymers.
Organic materials with applications in electronics and photonics often rely on extended π-conjugated systems. The aldehyde group of this compound can be used to extend this conjugation through reactions like Knoevenagel or Wittig-type condensations. Such reactions would link multiple isochromene units together or attach other chromophoric groups, leading to the formation of oligomers or polymers with tailored electronic and optical properties.
The isochromene scaffold itself is a rigid, planar structure that can promote intermolecular π-π stacking, a desirable feature for charge transport in organic semiconductors. The synthesis of various functionalized 1H-isochromenes is an active area of research, and these methods provide pathways to creating monomers that could be used in polymerization reactions. organic-chemistry.org The development of polymers incorporating the isochromene moiety could lead to new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Catalytic Applications: Ligands, Organocatalysts, or Catalyst Precursors
The oxygen atoms in the carbonyl and lactone groups of this compound can act as Lewis basic sites, capable of coordinating to metal centers. This property suggests its potential use as a ligand in transition metal catalysis. By modifying the aldehyde group or other positions on the ring, multidentate ligands could be designed, offering specific coordination geometries and electronic properties to a metal catalyst.
Research on related isochromene structures supports this potential. For example, N-(1,3-dioxo-1H,3H-benzo[de]isochromen-5-yl)-carboxamide and sulfonamide derivatives have been investigated as ligands that bind to and inhibit enzymes like thymidylate synthase. nih.gov While this is a biological context, it demonstrates the ability of the isochromene scaffold to act as a ligand.
Furthermore, the synthesis of isochromenes is often achieved using metal catalysts, such as those based on gold, silver, palladium, or ruthenium. organic-chemistry.orgorganic-chemistry.orgacs.org These synthetic studies provide insight into the interaction between isochromene precursors and metal centers, which is fundamental to designing isochromene-based ligands for new catalytic reactions. The development of chiral isochromene derivatives could also lead to new classes of ligands for asymmetric catalysis.
Agrochemical and Crop Protection Research: In Vitro Studies on Specific Pests or Plant Pathogens
The isochromene core is a recognized pharmacophore found in various biologically active natural products and synthetic compounds. researchgate.net This has prompted interest in exploring isochromene derivatives for a range of bioactivities, including applications in agriculture.
While direct in-vitro studies on this compound against specific pests or plant pathogens are not widely reported, research on related heterocyclic compounds provides a strong rationale for its investigation. For instance, various diacylhydrazine and acylhydrazone derivatives have been synthesized and shown to possess high insecticidal activity against pests like Spodoptera exigua (beet armyworm) and Plutella xylostella (diamondback moth). mdpi.com The aldehyde group of this compound is a perfect starting point for the synthesis of such acylhydrazone derivatives.
Moreover, other nitrogen-containing heterocyclic compounds, such as 2-phenylpyridine (B120327) derivatives, have been developed as potent insecticides. nih.gov Given that this compound can be converted into nitrogen-containing heterocycles like isoquinolones, it serves as a valuable precursor for creating novel agrochemical candidates. nasu-periodicals.org.ua The general insecticidal potential of various heterocyclic structures suggests that derivatives of this compound are promising candidates for screening programs in crop protection research. grafiati.com
Table 2: Insecticidal Activity of Related Heterocyclic Compounds
| Compound Class | Target Pest(s) | Key Findings | Reference(s) |
| Diacylhydrazine & Acylhydrazone Derivatives | Spodoptera exigua, Helicoverpa armigera, Plutella xyllostella | Displayed high insecticidal activity, with some compounds exceeding 95% mortality at 10 mg/L. | mdpi.com |
| 2-Phenylpyridine Derivatives | Mythimna separata | Several derivatives exhibited 100% inhibition at 500 mg/L. | nih.gov |
Development of Fluorescent Probes and Chemical Sensors Based on the Isochromene Scaffold
Fluorescent probes are powerful tools in biology, medicine, and environmental science for detecting and imaging specific analytes. rsc.orgyoutube.com The development of these sensors often requires a fluorescent scaffold that can be chemically modified to interact with the target analyte. bath.ac.uk
The this compound structure possesses inherent characteristics that make it a promising candidate for developing fluorescent probes. The fused aromatic and pyranone rings form a conjugated π-electron system, which is a common feature of many fluorophores. This rigid, planar scaffold can lead to significant fluorescence emission.
The aldehyde group is a key feature for sensor development, as it provides a reactive site for attaching a recognition moiety—a group that selectively binds to the target analyte. Upon binding, the interaction can cause a change in the electronic properties of the isochromene core, leading to a detectable change in fluorescence (e.g., turning on/off, shifting wavelength, or changing intensity). This principle is used in designing sensors for a wide range of targets, from metal ions to biological molecules. nih.gov For example, a ratiometric fluorescent biosensor for the enzyme hyaluronidase (B3051955) was developed using a nanoparticle scaffold, illustrating a sophisticated sensor design strategy. nih.gov The isochromene scaffold could serve as the core for similar advanced sensor systems.
Applications in Dye and Pigment Chemistry
The color of organic molecules is determined by their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is typically due to the presence of a chromophore, which is a part of the molecule containing an extended system of conjugated double bonds. acs.org
The this compound molecule contains such a conjugated system, encompassing the benzene (B151609) ring, the double bond of the pyranone ring, and the carbonyl groups. This inherent structure suggests that the compound itself may be colored or could serve as a foundational unit for the synthesis of dyes and pigments.
The aldehyde group is particularly useful for this application. It can be readily reacted with various nucleophiles, such as amines or active methylene (B1212753) compounds, in condensation reactions. These reactions can be used to extend the conjugated system, which is a common strategy for tuning the color of a dye. By systematically modifying the structure through reactions at the aldehyde, a library of new dyes with a wide range of colors and properties could be developed. While pigments are typically insoluble powders, derivatives of isochromene could be designed to have low solubility, making them suitable for pigment applications. acs.org
Precursors for Non-Clinical Pharmaceutical Intermediates and Scaffold Exploration
The isochromene ring system is considered a "privileged scaffold" in medicinal chemistry. organic-chemistry.orgresearchgate.net This means that it is a molecular framework that is recurrently found in compounds with diverse biological activities, including antitumor and other therapeutic properties. acs.orgresearchgate.net Consequently, this compound is a highly valuable precursor for the synthesis of novel compounds for pharmaceutical research and drug discovery.
Its utility lies in its ability to be transformed into a wide array of more complex molecules. As previously mentioned, it can be converted into isoquinolones, which are themselves important in drug development. nasu-periodicals.org.ua The aldehyde group allows for the introduction of various side chains and functional groups, enabling the creation of large libraries of related compounds for high-throughput screening.
For example, an intramolecular Heck reaction has been used to synthesize isochromene derivatives that form the core of natural products like cis-dihydrokalafungin. researchgate.net Gold-catalyzed reactions provide access to a wide range of functionalized 1H-isochromenes, which are key intermediates in medicinal chemistry. organic-chemistry.org Furthermore, isochromene derivatives have been specifically designed as enzyme inhibitors, such as the N-(1,3-dioxo-1H,3H-benzo[de]isochromen-5-yl) sulfonamide derivatives that inhibit thymidylate synthase. nih.gov These examples underscore the role of the isochromene scaffold in exploring new chemical space for potential therapeutic agents, even at the non-clinical or preclinical stage.
Table 3: Examples of Pharmaceutical Scaffolds Derived from Isochromene Precursors
| Isochromene Precursor Type | Synthetic Method | Resulting Scaffold/Core Structure | Potential Application Area | Reference(s) |
| Vinylogous carbonates | Intramolecular Heck reaction | Core of cis-dihydrokalafungin | Natural product synthesis | researchgate.net |
| ortho-Alkynylbenzaldehydes | Gold-catalyzed domino reaction | Functionalized 1H-Isochromenes | General medicinal chemistry intermediates | organic-chemistry.orgresearchgate.net |
| 3-Aryl-1H-isochromene-4-carbaldehydes | Reaction with ammonia | 4-Aroylisoquinolin-1(2H)-ones | Heterocyclic drug discovery | nasu-periodicals.org.ua |
| Benzo[de]isochromene derivatives | Derivatization to sulfonamides | N-(1,3-Dioxo-1H,3H-benzo[de]isochromen-5-yl)-sulfonamides | Enzyme inhibition | nih.gov |
| ortho-Ynamidyl het(aryl) aldehydes | Base-mediated cyclization | 3-Amino-1H-isochromenes | Bioactive molecule synthesis | researchgate.netrsc.orgnih.gov |
Computational Chemistry and Theoretical Investigations of 1 Oxo 1h Isochromene 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 1-oxo-1H-isochromene-3-carbaldehyde. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine various electronic properties.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state. For similar heterocyclic compounds, DFT calculations have been employed to determine these orbital energies, often using basis sets like 6-311++G(d,p). researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack. For instance, in related aldehyde-containing compounds, the oxygen atom of the carbonyl group typically exhibits a region of negative potential, indicating its nucleophilic character. asrjetsjournal.org
Table 1: Representative Data from DFT Calculations for a Heterocyclic Aldehyde
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic aldehydes; specific values for this compound would require dedicated calculations.
Reaction Mechanism Predictions and Energy Landscape Analysis
Computational methods are invaluable for predicting the mechanisms of chemical reactions involving this compound and for analyzing the corresponding energy landscapes. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.
For instance, the synthesis of related 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes has been shown to proceed through an intermolecular cyclization. researchgate.net Theoretical calculations can model such reaction pathways, providing insights into the stability of proposed intermediates and the feasibility of different mechanistic routes. These studies often involve locating the transition state structures and calculating their energies to determine the rate-limiting step of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and identify the most stable arrangements of its atoms. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological macromolecules.
These simulations can also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is key to predicting the physical properties of the compound, like its solubility and boiling point, as well as its potential to bind to a biological target.
Structure-Activity Relationship (SAR) Studies based on Computational Models (non-clinical)
Computational models are frequently used to establish structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity. For a compound like this compound, computational SAR studies can predict its potential for certain types of activity based on its structural features. mdpi.com
These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties. By comparing these descriptors across a series of related compounds with known activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
Prediction of Spectroscopic Properties and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental data. For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netasrjetsjournal.org
For example, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its IR spectrum. dntb.gov.ua Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the chemical shifts of the carbon and hydrogen atoms, which can be compared to experimental ¹³C and ¹H NMR spectra. asrjetsjournal.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the compound's UV-Vis absorption spectrum. dntb.gov.ua The close agreement between predicted and experimental spectra serves as a powerful validation of the computational model and provides a deeper understanding of the molecule's structure and electronic properties. researchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of 1 Oxo 1h Isochromene 3 Carbaldehyde
Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental in the analysis of 1-oxo-1H-isochromene-3-carbaldehyde, providing robust methods for separation, identification, and purity determination. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of isocoumarin (B1212949) derivatives due to its high resolution and sensitivity. nih.gov For this compound, reversed-phase HPLC is typically the method of choice. A C18 column is commonly used as the stationary phase, offering excellent separation for moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is most frequently accomplished using a UV detector, as the conjugated system of the isocoumarin ring and the carbaldehyde group provides strong chromophores. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, which possesses sufficient volatility, GC-MS can provide both separation and structural information. The mass spectrum of the compound would be expected to show a prominent molecular ion peak. The fragmentation pattern is critical for identification. Common fragmentation of aldehydes includes the loss of a hydrogen radical ([M-1]) and the loss of a formyl group ([M-29]). whitman.edu The isocoumarin ring may undergo a characteristic retro-Diels-Alder reaction or loss of carbon monoxide. benthamopen.comnih.gov Derivatization, for instance with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance volatility and improve chromatographic properties, especially for trace analysis. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. libretexts.orgkhanacademy.org For this compound, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase is a mixture of non-polar and polar solvents, such as a combination of hexane (B92381) and ethyl acetate. researchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is usually achieved under UV light, where the compound will appear as a dark spot on a fluorescent background.
Interactive Table: Chromatographic Methods for Isocoumarin Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis/PDA | Purity, Quantification |
| GC-MS | HP-5MS | Helium (carrier gas) | Mass Spectrometry (EI) | Identification, Purity |
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate | UV Light (254 nm) | Reaction Monitoring |
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods are valuable for investigating the redox properties of this compound and for developing sensitive detection techniques. The isocoumarin nucleus and the aldehyde functional group are both electroactive, making the compound suitable for electrochemical analysis.
The redox behavior can be studied using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). These methods can provide information on the oxidation and reduction potentials of the molecule. The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. The isocoumarin ring system can also undergo electrochemical reactions. The specific potentials at which these reactions occur are dependent on the solvent, electrolyte, and the material of the working electrode (e.g., glassy carbon, platinum). While specific studies on this compound are not widely reported, related isochroman (B46142) and azole compounds have been studied electrochemically, showing oxidation peaks that can be used for analysis. nih.gov The electrochemical N-formylation of amines suggests that formyl groups are involved in complex redox processes. nih.gov
Electrochemical detectors coupled with HPLC can offer a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices where UV detection might be hampered by interferences.
Interactive Table: Potential Electrochemical Parameters for this compound
| Parameter | Typical Range/Value | Information Gained |
|---|---|---|
| Oxidation Potential (Aldehyde) | +1.0 to +1.5 V (vs. Ag/AgCl) | Potential for oxidative degradation/analysis |
| Reduction Potential (Aldehyde) | -0.8 to -1.2 V (vs. Ag/AgCl) | Potential for reductive analysis |
| Working Electrode | Glassy Carbon | Provides a wide potential window |
| Supporting Electrolyte | Tetrabutylammonium perchlorate | Ensures conductivity of the solution |
Spectrophotometric Assays for Quantification in Research Matrices
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of this compound in various research matrices, provided that interfering substances are absent. iajps.compnrjournal.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
The conjugated system of this compound results in strong absorption in the UV region. A typical UV spectrum would exhibit characteristic absorption maxima (λmax). For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is important; methanol and ethanol (B145695) are common choices for dissolving isocoumarin derivatives. researchgate.net While this method is simple and rapid, its selectivity can be limited. For complex matrices, prior separation by a chromatographic technique is often necessary. The development of colorimetric assays, for instance, by reacting the aldehyde with a chromogenic reagent like 3-methyl-2-benzothiazolinone hydrazine (B178648) (MBTH), can enhance selectivity and sensitivity for aldehyde quantification. nih.gov
Interactive Table: Parameters for a Generic Spectrophotometric Assay
| Parameter | Value/Range | Purpose |
|---|---|---|
| Wavelength of Max. Absorbance (λmax) | ~250-350 nm (Estimated) | Wavelength for maximum sensitivity |
| Solvent | Methanol or Ethanol | To dissolve the compound |
| Linear Range | Dependent on molar absorptivity | Concentration range where Beer's Law is obeyed |
| Limit of Detection (LOD) | Dependent on instrument and method | Lowest detectable concentration |
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the unambiguous structural elucidation of compounds in complex mixtures. mdpi.comsemanticscholar.orgscilit.comresearchgate.net In the context of this compound, LC-NMR can be used to obtain detailed structural information directly from a separated peak in an HPLC chromatogram. This is particularly useful for distinguishing between isomers, which may have identical mass spectra. Both on-flow and stopped-flow modes can be utilized. In stopped-flow mode, the chromatographic flow is halted when the peak of interest reaches the NMR flow cell, allowing for the acquisition of more detailed 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of atoms within the molecule. The application of LC-NMR has been pivotal in the analysis of natural products, including isocoumarin derivatives isolated from fungal endophytes. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. As a compound elutes from the GC column, it passes through a light pipe where its infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-IR would be expected to show characteristic absorption bands for the lactone carbonyl, the aldehyde carbonyl, and the aromatic C-H and C=C bonds, thus confirming the presence of these key functional groups.
These hyphenated techniques, often used in conjunction with mass spectrometry (e.g., LC-MS-NMR), provide a multi-dimensional analytical approach that is indispensable for the definitive identification and characterization of complex molecules like this compound.
Interactive Table: Application of Hyphenated Techniques
| Technique | Information Provided | Advantage |
|---|---|---|
| LC-NMR | Detailed structural information (¹H, ¹³C, 2D NMR) | Unambiguous structure elucidation of isomers |
| GC-IR | Functional group identification | Confirms presence of key chemical moieties |
| LC-MS-NMR | Molecular weight, fragmentation, and detailed structure | Comprehensive characterization from a single run |
Challenges and Future Directions in 1 Oxo 1h Isochromene 3 Carbaldehyde Research
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde and its derivatives is the development of environmentally benign and efficient methodologies. Traditional synthetic strategies often involve multi-step processes, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste generation. researchgate.net The principles of green chemistry, particularly atom economy, are crucial in addressing these limitations. primescholars.com
Future research will likely focus on the following areas:
Catalytic C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical construction of isocoumarin (B1212949) rings. nih.gov Rhodium(III)-catalyzed cascades, for example, have shown promise in the synthesis of isocoumarins from readily available starting materials like enaminones. researchgate.netnih.gov Further exploration of different metal catalysts (e.g., palladium, copper, gold) and ligand systems will be essential to broaden the substrate scope and improve reaction efficiency. organic-chemistry.orgrsc.org
Domino and Multicomponent Reactions: One-pot domino reactions and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time-saving, and reduced waste. acs.org The Passerini and Ugi reactions, for instance, have been utilized to construct isocoumarin scaffolds with high bond-forming efficiency. acs.org Designing novel MCRs that incorporate the this compound core is a promising avenue for future synthetic efforts.
Use of Renewable Starting Materials and Green Solvents: A shift towards biomass-derived starting materials and the use of eco-friendly solvents are central to sustainable synthesis. dntb.gov.ua Investigating synthetic routes that utilize renewable feedstocks and greener reaction media, such as water or bio-based solvents, will be a key research focus. researchgate.netresearchgate.net
| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent |
| C-H Activation/Annulation | High atom economy, direct functionalization | Rh(III) complexes, Pd(CF3COO)2 |
| Domino Reactions | Increased efficiency, reduced workup | Copper(I) catalysts, p-Toluenesulfonic acid |
| Multicomponent Reactions | High bond-forming efficiency, operational simplicity | Passerini and Ugi reaction conditions |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The aldehyde functionality at the C-3 position of the 1-oxo-1H-isochromene core imparts unique reactivity, opening doors to a wide range of chemical transformations. While some reactions of this aldehyde are known, a vast landscape of its chemical potential remains to be explored.
Future research in this area will likely involve:
Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group is a significant challenge. This would provide access to chiral isocoumarin derivatives, which are often more potent in biological applications. Exploring chiral catalysts for reactions such as asymmetric aldol additions, Henry reactions, and organocatalyzed transformations will be crucial.
Photoredox and Electrochemical Methods: The use of photoredox catalysis and electrosynthesis offers new avenues for activating the this compound scaffold and promoting novel bond formations under mild conditions. These methods could enable previously inaccessible transformations and contribute to more sustainable synthetic protocols.
Cascade Reactions: Designing cascade reactions that initiate at the aldehyde functionality and involve subsequent transformations of the isocoumarin ring system can lead to the rapid construction of complex molecular architectures. This approach allows for a significant increase in molecular complexity in a single synthetic operation.
Expansion of Applications in Emerging Technologies (non-clinical)
While the biological activities of isocoumarins are well-documented, their application in non-clinical emerging technologies is a relatively underexplored area with immense potential. nih.govmdpi.com The unique photophysical properties and structural features of the this compound scaffold make it an attractive candidate for various materials science applications.
Future directions include:
Nanotechnology: The incorporation of this compound derivatives into nanomaterials could lead to the development of novel sensors, imaging agents, and drug delivery systems. researchgate.net Their fluorescent properties, for instance, could be harnessed for bioimaging applications.
Supramolecular Chemistry: The planar structure and potential for non-covalent interactions make isocoumarin derivatives interesting building blocks for supramolecular assemblies. nih.govdntb.gov.ua Research into their self-assembly properties could lead to the creation of new functional materials with applications in areas such as molecular recognition and catalysis.
Organic Electronics: The conjugated π-system of the isocoumarin core suggests potential applications in organic electronics. mdpi.com Further investigation into the synthesis and characterization of isocoumarin-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is warranted.
| Emerging Technology | Potential Application of this compound Derivatives |
| Nanotechnology | Fluorescent probes for bioimaging, components of drug delivery systems |
| Supramolecular Chemistry | Building blocks for self-assembling materials, molecular sensors |
| Organic Electronics | Components of organic light-emitting diodes (OLEDs) and other electronic devices |
Advanced Computational Modeling for Rational Design and Prediction of New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov The application of advanced computational modeling techniques can significantly accelerate the design and development of new this compound derivatives with desired properties. birmingham.ac.uk
Future research will benefit from:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. mdpi.com This information can guide synthetic efforts and help in the rational design of molecules with specific functionalities.
Molecular Docking and Dynamics Simulations: For biological applications, molecular docking can predict the binding modes of isocoumarin derivatives to target proteins. nih.gov Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. These models can then be used to predict the properties of virtual compounds, prioritizing the synthesis of the most promising candidates.
Interdisciplinary Research Integrating this compound into Broader Chemical Science Fields
The full potential of this compound can be realized through interdisciplinary collaborations that bridge the gap between synthetic chemistry and other scientific domains.
Future growth areas include:
Chemical Biology: The use of this compound-based probes to study biological processes is a promising area. nih.gov The aldehyde functionality can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells.
Materials Science: Collaboration with materials scientists will be key to developing the applications of isocoumarin derivatives in nanotechnology and organic electronics. researchgate.net This will involve the synthesis of specifically functionalized derivatives and their incorporation into new materials and devices.
Medicinal Chemistry: Continued collaboration with medicinal chemists and pharmacologists is essential for the development of new therapeutic agents based on the this compound scaffold. researchgate.nettandfonline.com This will involve the synthesis of compound libraries and their evaluation in a variety of biological assays.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-oxo-1H-isochromene-3-carbaldehyde, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclization reactions of substituted salicylaldehydes or through oxidation of precursor chromene derivatives. For example, analogous compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde are synthesized using Vilsmeier-Haack formylation, with reaction optimization involving temperature control (80–100°C) and stoichiometric adjustments of POCl₃/DMF . Yield improvements often require inert atmospheres (N₂/Ar) and solvent selection (e.g., dry dichloromethane or acetonitrile) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- 1H/13C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and carbonyl carbons (δ 180–190 ppm). For derivatives like O-benzoyl oximes, splitting patterns (e.g., doublets for aromatic protons) and coupling constants help confirm substituent positions .
- IR Spectroscopy : Strong absorbance near 1680–1720 cm⁻¹ confirms the carbonyl group.
- X-ray Crystallography : Programs like SHELXL and ORTEP-3 are used to resolve crystal structures, with refinement parameters (R-factors < 5%) ensuring accuracy .
Q. What are the primary reactivity patterns of this compound in heterocyclic synthesis?
- The aldehyde group undergoes nucleophilic additions (e.g., oxime formation with hydroxylamine), while the α,β-unsaturated carbonyl system participates in cycloadditions or Michael additions. Derivatives like O-cinnamoyl oximes demonstrate regioselectivity in reactions with amines or thiols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
- Contradictions in splitting patterns (e.g., unexpected doublets instead of singlets) may arise from dynamic effects like keto-enol tautomerism. Variable-temperature NMR (VT-NMR) or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) can stabilize conformers. For example, oxime derivatives exhibit proton exchange broadening at high temperatures, requiring spectra acquisition at 25°C .
Q. What computational strategies are recommended for modeling the electronic structure of this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and charge distribution, which correlate with experimental UV-Vis and X-ray data. Comparative studies using crystallographic coordinates (e.g., CCDC entries) validate bond-length deviations (< 0.02 Å) .
Q. How can catalytic mechanisms for the functionalization of this compound be experimentally investigated?
- Kinetic isotope effects (KIEs) and Hammett plots identify rate-determining steps in oxidation reactions. For example, Pd-catalyzed cross-coupling may involve oxidative addition intermediates, monitored via in situ FTIR or mass spectrometry. Control experiments with deuterated aldehydes clarify hydrogen-transfer pathways .
Q. What strategies mitigate low solubility of this compound in organic solvents?
- Derivatization (e.g., acetal protection of the aldehyde) enhances solubility. Co-solvent systems (DCM:MeOH, 4:1) or sonication (40 kHz, 30 min) improve dispersion. For crystallography, vapor diffusion with hexane/ethyl acetate induces slow nucleation .
Methodological Guidelines
- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, catalyst loading) and optimize yields .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to distinguish CH₂/CH₃ groups .
- Crystallographic Refinement : Apply TWINABS for correcting absorption effects in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
